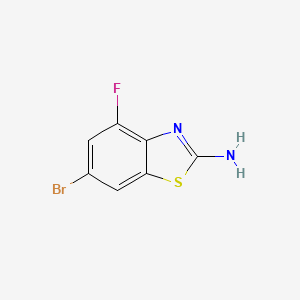

6-ブロモ-4-フルオロ-1,3-ベンゾチアゾール-2-アミン

説明

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H4BrFN2S and its molecular weight is 247.09 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

医薬品化学において、6-ブロモ-4-フルオロ-1,3-ベンゾチアゾール-2-アミンは、生物活性分子の合成における貴重な中間体として役立ちます。 それは、ホルモン受容体陽性、HER2陰性の進行性または転移性乳がんの治療に使用されるアベマシクリブなどのキナーゼ阻害剤の調製に利用されてきました .

材料科学

材料科学において、この化合物の誘導体は、新しい材料の作成における潜在的な用途について探求されています。 例えば、ポリマーや小分子への組み込みは、新しい蛍光色素または独自の電子特性を持つ材料の開発につながる可能性があります .

農業研究

農業研究の文脈において、6-ブロモ-4-フルオロ-1,3-ベンゾチアゾール-2-アミンは、潜在的な農薬用途を持つ化合物の合成における役割について調査することができます。 その誘導体は、新しい殺虫剤または除草剤の開発のための前駆体として作用する可能性があります .

生化学

生化学的に、この化合物は、生化学アッセイ用の蛍光プローブおよびタグを合成するために使用できます。 これらのプローブは、リアルタイムで生物学的プロセスを可視化および追跡するために不可欠であり、複雑な生化学経路の理解に役立ちます .

産業用途

産業的には、6-ブロモ-4-フルオロ-1,3-ベンゾチアゾール-2-アミンは有機合成におけるビルディングブロックです。 それは、特定の臭素化およびフッ素化芳香族構造を必要とする医薬品および性能化学品を含む、さまざまな化学製品を作成するために使用できます .

環境用途

この化合物の環境用途には、環境汚染物質を分解できる化学物質の合成における使用が含まれる場合があります。 その誘導体は、潜在的に有害物質と反応して中和するように設計でき、よりクリーンな製造プロセスに貢献します .

作用機序

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound.

生物活性

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4BrFN2S

- Molecular Weight : 247.09 g/mol

- Purity : Typically around 95%

Benzothiazole derivatives, including 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, interact with various biological targets through multiple mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic structure enhances interaction with lipid membranes.

- π-π Stacking : The presence of aromatic rings allows for stacking interactions with nucleic acids and proteins.

Antimicrobial Activity

Research indicates that 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine exhibits notable antimicrobial properties. It has been tested against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli.

In vitro studies have demonstrated its potential as an antibacterial agent, with mechanisms likely involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer effects across several cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), H1299 (non-small cell lung cancer).

In studies, 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine inhibited cell proliferation and induced apoptosis in these cell lines. It was found to decrease the activity of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancer .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 | 2.0 | Apoptosis induction |

| A549 | 1.5 | Cell cycle arrest |

| H1299 | 3.0 | Cytokine inhibition |

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anticancer Studies : In a comparative study, benzothiazole derivatives were found to be more effective than their benzimidazole counterparts in inhibiting tumor growth .

- Antimicrobial Testing : The compound exhibited significant activity against both bacterial strains and fungal organisms, suggesting its potential as a broad-spectrum antimicrobial agent .

- Pharmacological Applications : Beyond its antimicrobial and anticancer properties, there is emerging evidence supporting its use in neuroprotection and anti-inflammatory applications due to its ability to modulate key signaling pathways involved in inflammation and oxidative stress .

Case Study 1: Antitumor Activity

A study by Kamal et al. (2010) synthesized several benzothiazole derivatives, including 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine. The results indicated that this compound significantly inhibited the growth of various cancer cell lines while showing lower cytotoxicity towards normal cells compared to conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Al-Tel et al. (2011) focused on the antimicrobial properties of benzothiazole derivatives. The study found that 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential for development into new antibiotic therapies.

特性

IUPAC Name |

6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJKGZXNIBEVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394775 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-45-1 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。